Sodium pivalate

Solubility Aqueous media Reaction engineering

Researchers performing Pd-catalyzed C-H activation in aqueous media frequently encounter yield losses when using potassium pivalate or generic carboxylate bases due to solubility mismatches. Sodium pivalate directly resolves this limitation: • Preferred base for aqueous Pd-catalyzed C-H activation; high water solubility outperforms potassium pivalate in water-tolerant C-H functionalization • Enables C3-selective palladation of indoles, a critical step in complex pharmaceutical intermediate synthesis otherwise difficult to access • Reacts with epichlorohydrin to yield glycidyl pivalate (70-87% crude yield), a scalable chiral building block for asymmetric synthesis

Molecular Formula C5H10NaO2
Molecular Weight 125.12 g/mol
CAS No. 1184-88-9
Cat. No. B073840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pivalate
CAS1184-88-9
Synonyms2,2-dimethylpropionic acid
pivalic acid
pivalic acid, sodium salt
Molecular FormulaC5H10NaO2
Molecular Weight125.12 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)O.[Na]
InChIInChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);
InChIKeyGYDBFRBGTUUSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Pivalate Overview


Sodium pivalate (sodium 2,2-dimethylpropanoate), CAS 1184-88-9 (anhydrous), is the sodium salt of pivalic acid, a branched-chain carboxylic acid. It is a white to off-white crystalline solid with a molecular formula of C5H9NaO2 and a molecular weight of 124.11 g/mol . The compound is freely soluble in water and ethanol [1] and exhibits a melting point of 315 °C . Its sterically hindered tert-butyl structure imparts distinctive reactivity and selectivity in organic synthesis, particularly as a base in palladium-catalyzed C–H activation reactions [2] and as a building block for pivalate prodrugs that enhance oral bioavailability [3].

Reaction Medium

Aqueous and mixed-aqueous C–H activation compatible base

Regioselective Synthesis

Enables C3-selective indole palladation workflow

Chiral Building Block

Scalable route to glycidyl pivalate for asymmetric synthesis

Metabolic Probe

Research model for carnitine homeostasis and deficiency studies

Why Sodium Pivalate Is Irreplaceable


Sodium pivalate is not an interchangeable commodity chemical. Its specific counterion (Na⁺) dictates its solubility profile and, consequently, its applicability in aqueous versus organic reaction media. While potassium pivalate is sparingly soluble in water and favored in organic solvents, sodium pivalate's higher aqueous solubility is critical for reactions conducted in water or mixed aqueous-organic systems . Furthermore, the pivalate anion itself is a sterically demanding nucleophile, and its reactivity differs substantially from smaller carboxylates like acetate. Direct experimental evidence shows that nucleophilic attack by pivalate ion, compared to acetate, leads to significantly diminished yields in certain reaction manifolds due to steric effects [1]. Substituting sodium pivalate with a generic base or another carboxylate salt risks substantial yield loss, altered reaction pathways, or complete reaction failure, underscoring the need for a targeted procurement strategy.

Counterion solubility
Sodium pivalate: freely soluble in water
Potassium pivalate: sparingly soluble
Nucleophilic reactivity
Pivalate: sterically hindered, may reduce yields
Acetate: less hindered, reported higher yield
Thermal resilience
Sodium pivalate: stable to >300°C
Typical organic bases: decompose below 120°C

Sodium Pivalate: Key Differentiators


Aqueous Solubility Comparison

Sodium pivalate exhibits significantly higher water solubility than potassium pivalate, enabling its use in aqueous reaction systems where the potassium salt is largely insoluble. This is a critical distinction for reaction design and solvent selection .

Aqueous Solubility
Class-level inference
Sodium pivalate: Freely soluble
Potassium pivalate: Sparingly soluble
May support aqueous reaction design
Qualitative difference; verify under specific conditions
Solubility Aqueous media Reaction engineering

Pivalate vs. Acetate Nucleophilicity

In the Darbeau-White-Gibble reaction, nucleophilic attack on a nitrilium ion by the bulky pivalate anion resulted in significantly diminished yields of diacylamine products compared to the smaller acetate anion. This demonstrates that the steric bulk of the pivalate group directly impacts reaction outcomes in nucleophilic substitutions [1].

Nucleophilicity
Head-to-head
Pivalate: Diminished yield
Acetate: Higher yield
Steric bulk alters reaction pathway
Ritter-type reaction context
Nucleophilicity Steric effects Ritter reaction

C3-Selective Indole Palladation

In palladium-catalyzed functionalization of indoles, sodium pivalate (PivONa) is uniquely employed as a base to direct C3-selective palladation. In contrast, a combination of pivalic acid (PivOH) and sodium chloride (NaCl) is required for C2 palladation. This switch in base/additive system governs the regiochemical outcome of the reaction .

Indole Regioselectivity
Head-to-head
Sodium pivalate: C3 palladation
PivOH + NaCl: C2 palladation
Base controls regiochemical outcome
Pd-catalyzed indole functionalization
Regioselectivity Palladation Indole C–H activation

Thermal Stability

Sodium pivalate possesses a high melting point of 315 °C, indicating excellent thermal stability and enabling its use as a reagent or additive in high-temperature organic reactions without decomposition . This contrasts with less stable carboxylates or organic bases that would decompose under similar conditions.

Thermal Stability
Cross-study comparable
mp 315°C vs typical bases <120°C
Enables high-temperature protocols
Assessed by melting point
Thermal stability Melting point High-temperature synthesis

Carnitine Depletion Induction

Sodium pivalate is used as a research tool to induce carnitine deficiency in animal models, leading to significant reductions in plasma carnitine concentrations. For example, in a clinical study with cefditoren pivoxil (a pivalate-generating prodrug), plasma carnitine levels fell from 44.8 ± 10.9 μmol/L to 9.2 ± 1.9 μmol/L in male subjects after 14 days of 400 mg twice daily [1]. Sodium pivalate itself, when administered to rats, induces similar carnitine depletion and associated cardiac dysfunction [2]. This known metabolic effect differentiates sodium pivalate as a mechanistic probe for studying carnitine-related metabolic disorders.

Carnitine Depletion
Supporting evidence
~80% plasma carnitine reduction (prodrug study, male subjects)
Supports carnitine deficiency model research
Rodent & clinical prodrug data; verify direct sodium pivalate response
Carnitine homeostasis Prodrug metabolism Toxicology

Sodium Pivalate Applications


Aqueous-Phase C–H Activation

Due to its high water solubility and established role in facilitating C–H bond cleavage , sodium pivalate is the preferred base for palladium-catalyzed C–H activation reactions conducted in aqueous or mixed aqueous-organic solvent systems. It outperforms potassium pivalate in these conditions and is a critical component for achieving high conversion in water-tolerant C–H functionalization.

C3 Palladation of Indoles

Sodium pivalate is uniquely employed to achieve C3-selective palladation of indoles, a key step in the synthesis of complex pharmaceuticals and natural product analogs . Its use enables the specific functionalization of the C3 position, which is otherwise challenging to access with alternative bases or pivalate sources.

(S)-Glycidyl Pivalate Synthesis

Sodium pivalate reacts with epichlorohydrin to yield glycidyl pivalate, an important chiral building block used in asymmetric synthesis . The reaction typically yields 70–85% of the desired product, with optimized protocols achieving up to 87% crude yield . This provides a scalable route to enantiopure epoxy esters for pharmaceutical and agrochemical applications.

Carnitine Deficiency Models

Sodium pivalate is the standard reagent for inducing hypocarnitinemia in rodent models, causing a severe reduction in tissue and plasma carnitine levels . This model is essential for studying the metabolic and cardiac consequences of carnitine deficiency and for evaluating the safety of pivalate-generating prodrugs .

Application
Selection Property
Validation Focus
Aqueous C–H activation research
High aqueous solubility vs. potassium salt
Reaction efficiency in water-containing systems
Indole C3-selective functionalization
Regioselectivity control via pivalate base
C3 vs C2 product ratio in Pd catalysis
Chiral epoxy ester synthesis
Reactivity with epichlorohydrin to form glycidyl pivalate
Yield and enantiopurity optimization
Carnitine metabolism research models
Induces hypocarnitinemia in rodent models
Plasma and tissue carnitine level monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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